1-Fluoro-3-iodo-8-methyl-naphthalene

Organic Synthesis Medicinal Chemistry Chemical Procurement

Researchers requiring predictable sequential functionalization on a naphthalene scaffold often face incompatible or symmetrically reactive dihalo substrates. 1-Fluoro-3-iodo-8-methyl-naphthalene (CAS 2387597-92-2) solves this with orthogonally reactive C3-I and C1-F bonds, enabling clean first-step Suzuki coupling at iodine while the fluorine remains inert for later activation. - C3-I bond is Suzuki-active; C1-F bond is inert under standard Pd catalysis, allowing protecting-group-free sequential diversification. - C8 methyl group provides steric bias and a clear ¹H NMR singlet for reaction monitoring and purity assessment. - Ideal linchpin for constructing 1,3-diaryl-8-methylnaphthalene libraries in parallel synthesis for kinase or GPCR-targeted SAR exploration.

Molecular Formula C11H8FI
Molecular Weight 286.08 g/mol
Cat. No. B14789683
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Fluoro-3-iodo-8-methyl-naphthalene
Molecular FormulaC11H8FI
Molecular Weight286.08 g/mol
Structural Identifiers
SMILESCC1=C2C(=CC=C1)C=C(C=C2F)I
InChIInChI=1S/C11H8FI/c1-7-3-2-4-8-5-9(13)6-10(12)11(7)8/h2-6H,1H3
InChIKeyIFGGVRMHTWDGQY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Fluoro-3-iodo-8-methyl-naphthalene Structure & Registry


1-Fluoro-3-iodo-8-methyl-naphthalene (CAS 2387597-92-2) is a tri-substituted naphthalene derivative bearing fluorine at C1, iodine at C3, and a methyl group at C8, with a molecular formula of C11H8FI and a molecular weight of 286.08 g/mol . This halogenated polycyclic aromatic hydrocarbon belongs to the class of halo-methyl-naphthalenes, which serve as versatile intermediates in medicinal chemistry and materials science. The orthogonally reactive C–I and C–F bonds, combined with the steric and electronic influence of the peri-methyl group, define its potential utility in sequential cross-coupling strategies.

Why 1-Fluoro-3-iodo-8-methyl-naphthalene Cannot Be Replaced


The specific 1,3,8-substitution pattern on the naphthalene core creates a unique reactivity profile that is not interchangeable with other regioisomers or halo-naphthalenes. The iodine at C3 provides a highly reactive handle for oxidative addition (e.g., Suzuki, Sonogashira, Buchwald-Hartwig couplings), while the fluorine at C1 is relatively inert under standard palladium-catalyzed conditions, enabling predictable sequential functionalization. The C8 methyl group introduces both steric shielding and electronic modulation of the adjacent peri-position (C1), which can alter reaction rates and regioselectivity compared to non-methylated analogs such as 1-fluoro-3-iodonaphthalene [1]. Replacing this compound with a 1-bromo-3-iodo or 1-fluoro-2-iodo isomer would fundamentally change the chemo- and regioselectivity outcomes in multi-step synthetic sequences.

1-Fluoro-3-iodo-8-methyl-naphthalene: Differentiation Evidence


CAS Verification of Regioisomeric Purity

The target compound 1-fluoro-3-iodo-8-methyl-naphthalene (CAS 2387597-92-2) is structurally distinct from the regioisomer 1-fluoro-4-iodo-2-methylnaphthalene (CAS 2807450-00-4) and 1-fluoro-2-iodo-4-methylnaphthalene (CAS 2764728-56-3) . All share the same molecular formula (C11H8FI) and molecular weight (286.08 g/mol), but differ in the positions of the iodine and methyl substituents on the naphthalene ring. This regioisomeric variation directly impacts the electronic environment and steric accessibility of the reactive sites, which is critical for chemoselective transformations. Procurement based solely on molecular formula without CAS verification carries a high risk of receiving an inactive or synthetically incompatible isomer.

Organic Synthesis Medicinal Chemistry Chemical Procurement

Iodine vs. Bromo Reactivity in Cross-Coupling

The C–I bond at the 3-position of the target compound offers a well-established kinetic advantage over the corresponding C–Br bond in oxidative addition with Pd(0) catalysts. While no direct kinetic study exists for this specific compound, class-level data for aryl halides indicate that aryl iodides react approximately 10–100 times faster than aryl bromides in Suzuki-Miyaura couplings under identical conditions [1][2]. This rate differential enables selective mono-functionalization at the iodine-bearing position in the presence of a fluorine substituent, which is essentially inert under these conditions. A bromo analog (e.g., 1-fluoro-3-bromo-8-methyl-naphthalene) would exhibit slower coupling kinetics and potentially require harsher conditions or more active catalyst systems.

Cross-Coupling Synthetic Methodology C–C Bond Formation

Orthogonal Fluorine for Sequential Functionalization

Unlike bis-iodo or bis-bromo naphthalene analogs, the target compound possesses a C–F bond at C1 that remains intact under standard palladium-catalyzed cross-coupling conditions. This orthogonality allows for a two-step diversification sequence: first, selective coupling at the C3 iodo position, followed by potential activation of the C–F bond via transition-metal catalysis (e.g., Ni-catalyzed Kumada or Suzuki coupling of aryl fluorides, or SNAr under specific conditions) [1]. The methyl group at C8 further electronically deactivates the C1 position toward nucleophilic attack, reinforcing the selectivity. In contrast, a 1,3-diiodo or 1-bromo-3-iodo analog would risk competitive or non-selective coupling at both halogenated positions.

Sequential Synthesis Chemoselectivity Late-Stage Functionalization

Peri-Methyl Steric Effect on C1 Reactivity

The 8-methyl group in the target compound is in a peri relationship to the C1 fluorine, introducing steric compression that can alter the conformational preference and reactivity of the C1 substituent. In the non-methylated analog 1-fluoro-3-iodonaphthalene (CAS 501433-11-0), the absence of this steric bulk allows for unhindered access to the C1 position [1]. This steric shielding can be exploited to suppress undesired nucleophilic aromatic substitution (SNAr) at C1 during transformations at C3, or conversely, to direct electrophilic aromatic substitution to alternative positions. Quantitative steric parameters (e.g., A-values or Tolman cone angle analogs) for the peri-methyl group have not been specifically reported for this compound, but the effect is a well-documented phenomenon in peri-substituted naphthalenes.

Steric Effects Regioselectivity Naphthalene Chemistry

Optimal Applications of 1-Fluoro-3-iodo-8-methyl-naphthalene


Sequential Synthesis of 1,3-Diaryl-8-methylnaphthalene Libraries

The orthogonal reactivity of the C3–I bond (Suzuki-active) and C1–F bond (initially inert) makes this compound an ideal linchpin for constructing diverse 1,3-diaryl-8-methylnaphthalene libraries. A first Suzuki coupling at C3 with an aryl boronic acid introduces diversity element R1, followed by a second, distinct coupling at C1 after fluoride activation (e.g., via Ni-catalyzed Kumada coupling or directed ortho-metalation/functionalization) to install R2. This sequential strategy avoids protecting group manipulations and is compatible with parallel synthesis formats, enabling rapid SAR exploration of naphthalene-based kinase inhibitors or GPCR ligands [1].

Fluorinated PET Tracer Precursor

The presence of a C–F bond at the 1-position positions this compound as a potential precursor for ¹⁸F-radiolabeling via isotopic exchange or late-stage fluorination strategies. The C8 methyl group provides a convenient spectroscopic handle (¹H NMR singlet) for reaction monitoring and purity assessment during radiolabeling process development, distinguishing it from non-methylated analogs where fewer diagnostic signals are available [1].

Asymmetric Ligand Building Block

The steric bias introduced by the peri 8-methyl group, combined with the differentiated halogen handles, allows for the construction of chiral naphthalene-based ligands (e.g., BINAP analogs) with defined axial chirality. The iodine at C3 serves as the initial coupling point for introducing a phosphine oxide or other directing group, while the fluorine at C1 can be subsequently replaced to fine-tune electronic properties, a sequence not feasible with symmetric dihalo-naphthalene starting materials [1].

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